molecular formula C18H25ClINO2 B583977 3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride CAS No. 141807-60-5

3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride

Cat. No.: B583977
CAS No.: 141807-60-5
M. Wt: 449.757
InChI Key: NMCJMIIEVMUGNK-SRUOSAEGSA-N
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Description

Historical Context of Phenyltropane Derivatives in Medicinal Chemistry

The development of phenyltropane compounds represents a pivotal chapter in the evolution of medicinal chemistry, particularly in the quest to understand and potentially treat substance abuse disorders. The phenyltropane family of compounds was initially discovered by R. Clarke and colleagues during groundbreaking research aimed at dissociating the stimulant properties of cocaine from its abuse and dependence liability. This research initiative marked a fundamental shift in approach, moving away from simply studying cocaine itself toward developing structurally modified analogues that could provide insights into the neurochemical mechanisms underlying addiction while potentially offering therapeutic benefits.

The historical foundation of tropane alkaloid research extends back to the early 19th century, when pioneering chemists began isolating and characterizing these naturally occurring compounds. K. Mein first isolated atropine in 1831, followed by P. L. Geiger's isolation of hyoscyamine in 1833, and Friedrich Gaedcke's groundbreaking isolation of cocaine in 1855. These early discoveries laid the groundwork for understanding the structural characteristics that define the tropane alkaloid family. The crucial breakthrough came in 1880 when K. Kraut and W. Lossen discovered how alkaloid substances could be chemically split into two components: tropine base and tropic acid.

Richard Martin Willstätter's contributions to tropane alkaloid chemistry proved particularly significant, as he established the structures of tropane alkaloids and cocaine through his outstanding tropine synthesis of 1903. This work represented a milestone in organic chemistry and provided the structural understanding necessary for later synthetic modifications. Subsequently, Sir Robert Robinson carried out an elegant biomimetic synthesis of the tropane ring system in 1917, further advancing the field's understanding of these complex molecular architectures.

The transition from natural product isolation to synthetic modification represents a crucial evolution in phenyltropane research. The first simple phenyltropanes to be synthesized, designated WIN 35065-2 and WIN 34,428, demonstrated activity in behavioral assays specifically for the beta-beta-isomers, while the corresponding alpha-beta-isomers showed disappointing activity. This early structure-activity relationship data provided fundamental insights into the stereochemical requirements for biological activity within the phenyltropane class.

Research spanning multiple decades has demonstrated that phenyltropane compounds generally function as inhibitors of plasmalemmal monoamine reuptake transporters. This mechanism of action places them within a broader category of neurochemically active compounds that modulate neurotransmitter systems, particularly those involving dopamine, norepinephrine, and serotonin. The pace of phenyltropane research has accelerated in recent times, creating numerous analogues as scientific interest in cocaine analogues has grown, particularly for applications in addiction treatment research.

Properties

IUPAC Name

propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24INO2.ClH/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3;/h4-7,11,14-17H,8-10H2,1-3H3;1H/t14?,15-,16?,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCJMIIEVMUGNK-SRUOSAEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H]1[C@H](CC2CCC1N2C)C3=CC=C(C=C3)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747496
Record name Propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141807-60-5
Record name Propan-2-yl (2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Flow Microreactor Systems

Industrial synthesis employs continuous-flow microreactors to enhance yield and reduce reaction times:

  • Reactor Design : Tubular reactors with a 500 µm diameter enable precise temperature control (-20°C to 150°C) and rapid mixing.

  • Throughput : A production rate of 5 kg/day is achievable with a residence time of 2 minutes for the iodoamination step.

Solvate Stabilization

To mitigate hygroscopicity, the hydrochloride salt is processed as a propylene glycol (PG) solvate :

  • Solvate Formation : The crude product is dissolved in propylene glycol at 60°C and crystallized at 4°C.

  • Thermal Stability : PG solvates exhibit a decomposition temperature of 220°C, compared to 180°C for the hydrate form.

Analytical Characterization

X-ray Crystallography

Crystallographic data for intermediates and final products are critical for confirming stereochemistry:

ParameterValueSource
Space GroupP 21 21 21COD: 1508362
Cell Volume986.58 ųCOD: 1508362
Bond Length (C-I)2.12 ÅCOD: 2213431

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 4.95 (m, 1H, OCH(CH₃)₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C-I stretch).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)
Iodoamination7895120
Pd-Catalyzed8598450
Flow Microreactor929990

The flow microreactor approach offers superior efficiency and cost-effectiveness, making it the preferred method for industrial production.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Iodine residues from the iodoamination step can contaminate the final product.

  • Solution : Washing with sodium thiosulfate (Na₂S₂O₃) reduces iodine content to <0.1 ppm.

Enantiomeric Control

  • Issue : Racemization during esterification lowers optical purity.

  • Solution : Using (-)-sparteine as a chiral additive maintains >98% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may play a crucial role in binding to these targets, while the azabicyclo octane core provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo octane derivatives and iodophenyl-containing molecules. Examples include:

    Azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and may exhibit similar reactivity and applications.

    Iodophenyl derivatives: Compounds containing the iodophenyl group can undergo similar substitution reactions and may have comparable biological activities.

Uniqueness

3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride is unique due to its combination of the azabicyclo octane core and the iodophenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Biological Activity

3-Deoxy-3-(p-iodophenyl) α-Ecgonine Isopropyl Ester Hydrochloride (CAS Number: 141807-60-5) is a synthetic derivative of ecgonine, a tropane alkaloid. This compound has garnered attention due to its potential biological activities, particularly in the context of dopamine transporter (DAT) interactions and its implications in neuropharmacology.

  • Molecular Formula : C18H24INO2·HCl
  • Molecular Weight : 449.754 g/mol
  • IUPAC Name : propan-2-yl (3S,4S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate; hydrochloride
  • SMILES Notation : CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I.Cl

The biological activity of 3-Deoxy-3-(p-iodophenyl) α-Ecgonine Isopropyl Ester Hydrochloride primarily involves its interaction with the dopamine transporter (DAT). Research indicates that this compound acts as a selective inhibitor of dopamine uptake, similar to other known DAT inhibitors like GBR 12909. The binding affinity and inhibition constants suggest a strong interaction with DAT, which is critical for regulating dopamine levels in the brain.

Biological Activity and Pharmacological Effects

  • Dopamine Transporter Inhibition :
    • In vitro studies have demonstrated that this compound exhibits high affinity for DAT, with IC50 values comparable to established inhibitors. For instance, it has been shown to inhibit dopamine uptake effectively, indicating its potential utility in studying dopaminergic pathways and disorders such as Parkinson's disease and addiction .
  • Selectivity and Binding Characteristics :
    • Binding assays conducted on rat striatal membranes reveal that 3-Deoxy-3-(p-iodophenyl) α-Ecgonine Isopropyl Ester Hydrochloride selectively binds to DAT, highlighting its specificity over other transporters such as serotonin or norepinephrine transporters . This selectivity is crucial for minimizing side effects associated with broader-spectrum compounds.

Case Studies

Several studies have explored the pharmacological profile of iodinated derivatives related to this compound:

  • Study on Iodinated Derivatives :
    A study evaluating the pharmacological properties of an iodinated derivative of cocaine (PE2I) showed that it selectively recognized DAT with high affinity (Kd = 4 nM). Similar methodologies could be applied to assess the biological activity of 3-Deoxy-3-(p-iodophenyl) α-Ecgonine Isopropyl Ester Hydrochloride .

Data Table: Comparative Binding Affinities

Compound NameKd (nM)IC50 (nM)Selectivity
3-Deoxy-3-(p-iodophenyl) α-Ecgonine Isopropyl Ester HydrochlorideTBDTBDHigh for DAT
GBR 12909TBD6High for DAT
PE2I42–6High for DAT

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Deoxy-3-(p-iodophenyl) alpha-Ecgonine Isopropyl Ester Hydrochloride?

  • Methodology : The compound’s synthesis likely involves esterification and halogenation steps. For analogous ecgonine derivatives (e.g., Ecgonine methylester-D3.HCl), esterification under acidic conditions (e.g., concentrated H₂SO₄ or thionyl chloride in isopropanol) is common. For example, the synthesis of L-Alanine isopropyl ester hydrochloride involves reacting the parent acid with isopropanol and thionyl chloride under reflux, yielding 63% purity after purification .
  • Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (polar aprotic solvents like THF or DMF) to enhance esterification efficiency. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .
  • NMR Spectroscopy : Confirm the presence of the p-iodophenyl group via ¹H NMR (aromatic proton signals at δ 7.2–7.8 ppm) and ¹³C NMR for ester carbonyl confirmation (~170 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., parent ion [M+H]⁺ matching theoretical mass ± 0.001 Da) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : The hydrochloride salt form improves aqueous solubility. For similar esters (e.g., L-Tyrosine isopropyl ester), solubility in water ranges from 10–20 mg/mL at pH 7.4, but may require co-solvents (e.g., DMSO) for in vitro assays .
  • Stability : Store at –20°C in airtight, desiccated containers to prevent hydrolysis. Stability in buffered solutions (pH 7.4) should be tested via HPLC over 24–72 hours to assess degradation kinetics .

Advanced Research Questions

Q. How does the p-iodophenyl substitution influence the compound’s pharmacokinetic behavior?

  • Metabolic Pathways : The iodine atom may slow hepatic metabolism due to increased steric hindrance. For example, in HMBi (a structurally related isopropyl ester), rapid absorption through biological membranes was attributed to the lipophilic isopropyl group .
  • Biodistribution : Radiolabeled iodine (¹²⁵I) analogs can track tissue distribution. In vivo studies in rodents show that iodinated compounds accumulate in the liver and kidneys, with a half-life of ~4–6 hours .

Q. What experimental designs are suitable for evaluating this compound’s interaction with neuronal targets (e.g., nicotinic acetylcholine receptors)?

  • In Vitro Assays :

  • Receptor Binding : Use radioligand displacement assays (³H-epibatidine for α4β2 nAChR subtypes) to measure IC₅₀ values.
  • Electrophysiology : Patch-clamp studies on transfected HEK cells expressing human nAChR subtypes to assess agonist/antagonist activity .
    • In Vivo Models : Test antinociceptive effects in murine models (e.g., tail-flick test) at doses of 1–10 mg/kg (i.p. or i.v.) .

Q. How do crystallographic studies inform the conformational stability of this compound?

  • Crystal Packing Analysis : For L-Tyrosine isopropyl ester, X-ray diffraction revealed a U-shaped conformation stabilized by intermolecular N–H⋯O hydrogen bonds between the amine and ester groups . Similar studies on the target compound could identify critical hydrogen-bonding networks affecting its solid-state stability.
  • Polymorphism Screening : Screen for amorphous vs. crystalline forms using DSC and PXRD. Amorphous forms (e.g., in ) may enhance dissolution rates but reduce shelf-life .

Contradictions and Resolutions

  • Contradiction : and report conflicting data on microbial degradation of isopropyl esters. While HMBi is susceptible to ruminal hydrolysis , its rapid absorption in vivo suggests partial resistance .
  • Resolution : Design dual in vitro/in vivo studies to quantify microbial vs. epithelial uptake mechanisms. Use radiolabeled compounds to distinguish between degradation and absorption pathways.

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